molecular formula C19H20ClN5O2S2 B2430408 N-(5-chloro-2-methoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1215399-28-2

N-(5-chloro-2-methoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No. B2430408
CAS RN: 1215399-28-2
M. Wt: 449.97
InChI Key: DWDBRUHCBATXBT-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H20ClN5O2S2 and its molecular weight is 449.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Medical Applications

  • Anticancer Properties : Research has shown the synthesis of novel compounds similar to the specified chemical, demonstrating significant cytotoxicity against various cancer cell lines, indicating potential as anticancer agents (Vinayak et al., 2014).

  • Anti-Inflammatory and Analgesic Agents : A study explored the synthesis of related compounds with demonstrated inhibitory activity on COX-2 (cyclooxygenase-2), along with analgesic and anti-inflammatory activities, suggesting potential use in treating inflammation and pain (Abu‐Hashem et al., 2020).

  • Cytotoxic Activity Against Cancer Cell Lines : Some novel compounds bearing similarities in structure have shown potential as inhibitors against certain cancer cell lines, like MDA-MB-231, indicating their potential role in cancer treatment (Ding et al., 2012).

  • Antibacterial Activity : Research on related thiazolopyrimidine compounds has revealed moderate antibacterial activity, suggesting possible applications in treating bacterial infections (Pemawat et al., 2010).

  • Antitumor Activity : Certain derivatives of the compound have been synthesized and evaluated for antiproliferative activity, demonstrating good antitumor activity against various cancer cell lines (Xin et al., 2018).

  • Antibacterial Agents : Similar acetylenic derivatives have been synthesized and shown to possess antibacterial properties, indicating potential use in fighting bacterial infections (Tamer & Qassir, 2019).

  • Antimicrobial Nano-Materials : Certain derivatives have been studied for their antimicrobial activities against pathogenic bacteria and fungi, suggesting potential in antimicrobial applications (Mokhtari & Pourabdollah, 2013).

  • Antimicrobial Activity of Novel Derivatives : New thienopyrimidine linked rhodanine derivatives have been prepared and found effective against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Kerru et al., 2019).

  • Anticancer and Antiviral Properties : Some pyrazoline-substituted 4-thiazolidinones have been synthesized and evaluated, showing selective inhibition of leukemia cell lines and antiviral activity against certain virus strains, indicating potential in anticancer and antiviral therapies (Havrylyuk et al., 2013).

  • PET Tracers for Imaging : Carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, similar in structure, have been synthesized for potential use as PET tracers in imaging studies (Gao et al., 2016).

  • Synthesis and Evaluation as Anticancer Agents : Some derivatives have been synthesized and evaluated for their selectivity and efficacy against human lung adenocarcinoma cells, offering insights into their potential as anticancer agents (Evren et al., 2019).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2S2/c1-27-14-6-5-12(20)9-13(14)23-15(26)10-28-18-16-17(21-11-22-18)24-19(29-16)25-7-3-2-4-8-25/h5-6,9,11H,2-4,7-8,10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDBRUHCBATXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

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